(2S,4S)-Methyl 4-(quinolin-6-yloxy)pyrrolidine-2-carboxylate
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Overview
Description
(2S,4S)-Methyl 4-(quinolin-6-yloxy)pyrrolidine-2-carboxylate is a complex organic compound that features a quinoline moiety linked to a pyrrolidine ring. This compound is of significant interest in the fields of medicinal and synthetic organic chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Methyl 4-(quinolin-6-yloxy)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline structure can be synthesized using classical methods such as the Skraup, Doebner-von Miller, or Friedländer synthesis.
Coupling with Pyrrolidine: The quinoline derivative is then coupled with a pyrrolidine ring. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the esterification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-Methyl 4-(quinolin-6-yloxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline moiety, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
(2S,4S)-Methyl 4-(quinolin-6-yloxy)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2S,4S)-Methyl 4-(quinolin-6-yloxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the pyrrolidine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline moiety, are well-known for their antimalarial properties.
Pyrrolidine Derivatives: Compounds such as nicotine and proline, which contain a pyrrolidine ring, are notable for their biological activities.
Uniqueness
What sets (2S,4S)-Methyl 4-(quinolin-6-yloxy)pyrrolidine-2-carboxylate apart is the combination of the quinoline and pyrrolidine structures, which may confer unique biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H16N2O3 |
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Molecular Weight |
272.30 g/mol |
IUPAC Name |
methyl (2S,4S)-4-quinolin-6-yloxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H16N2O3/c1-19-15(18)14-8-12(9-17-14)20-11-4-5-13-10(7-11)3-2-6-16-13/h2-7,12,14,17H,8-9H2,1H3/t12-,14-/m0/s1 |
InChI Key |
KVQRVJGEUUSIJA-JSGCOSHPSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC3=C(C=C2)N=CC=C3 |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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